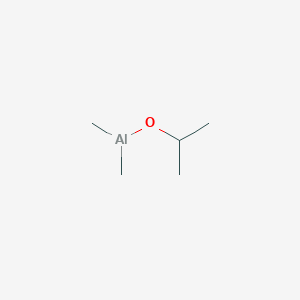

Dimethylaluminium isopropoxide

Description

Dimethylaluminium isopropoxide (DMAI), with the chemical formula (CH₃)₂AlOCH(CH₃)₂, is an organoaluminum compound featuring a mixed alkyl/alkoxide structure. Its molecular weight is approximately 130.18 g/mol (calculated from its formula) . DMAI is a highly reactive Lewis acid due to the electron-deficient aluminum center and the presence of methyl groups, which enhance its acidity compared to homoleptic alkoxides. This reactivity makes it a valuable catalyst in organic synthesis, particularly in H-transfer reduction reactions and polymerization processes .

Properties

Molecular Formula |

C5H13AlO |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

dimethyl(propan-2-yloxy)alumane |

InChI |

InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1 |

InChI Key |

HJYACKPVJCHPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[Al](C)C |

Origin of Product |

United States |

Preparation Methods

Dimethylaluminum i-propoxide can be synthesized through the reaction of dimethylaluminum hydride with isopropanol under an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Dimethylaluminum i-propoxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃) when exposed to air or oxygen.

Hydrolysis: Reacts rapidly with water to produce dimethylaluminum hydroxide and isopropanol.

Substitution: Can participate in substitution reactions with various organic compounds, often forming new carbon-aluminum bonds

Common reagents used in these reactions include water, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethylaluminum i-propoxide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the deposition of aluminum oxide thin films in atomic layer deposition (ALD) processes

Biology: Employed in the synthesis of biologically active compounds and as a reagent in various biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.

Industry: Utilized in the production of high-performance polymers and as a catalyst in polymerization reactions

Mechanism of Action

The mechanism of action of dimethylaluminum i-propoxide involves its ability to form strong bonds with various substrates, facilitating chemical transformations. In ALD processes, it selectively decomposes on specific sites, such as double hydroxyl sites on platinum nanoparticle facets, to form aluminum oxide coatings . This selective decomposition is crucial for achieving precise control over the thickness and composition of the deposited films .

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically a colorless to pale yellow liquid.

- Stability : Highly sensitive to moisture, air, and heat, requiring storage under inert atmospheres .

- Applications : Used in homogeneous catalysis for ketone/aldehyde reductions and as a precursor in materials science .

Comparison with Similar Compounds

DMAI belongs to the organoaluminum and metal alkoxide families. Below, it is compared with aluminum isopropoxide (Al(OiPr)₃) and titanium isopropoxide (Ti(OiPr)₄), two structurally and functionally related compounds.

Structural and Chemical Properties

| Property | DMAI | Aluminum Isopropoxide (Al(OiPr)₃) | Titanium Isopropoxide (Ti(OiPr)₄) |

|---|---|---|---|

| Formula | (CH₃)₂AlOCH(CH₃)₂ | Al(OCH(CH₃)₂)₃ | Ti(OCH(CH₃)₂)₄ |

| Molecular Weight | ~130.18 g/mol | 204.25 g/mol | 284.22 g/mol |

| Coordination | Monomeric | Trimeric in solid state | Tetrameric aggregates |

| Lewis Acidity | High (due to alkyl groups) | Moderate | Moderate (higher oxophilicity than Al) |

| Stability | Pyrophoric, air-sensitive | Hygroscopic but less reactive | Moisture-sensitive, forms stable gels |

Key Differences :

H-Transfer Reduction Reactions

- No significant data on recyclability .

- Al(OiPr)₃ : Widely used in Meerwein-Ponndorf-Verley (MPV) reductions. When immobilized on mesoporous supports (e.g., SiO₂, γ-Al₂O₃), its activity and recyclability improve dramatically. For example, immobilized Al(OiPr)₃ achieves >90% conversion of benzaldehyde to benzyl alcohol under optimized conditions .

- Ti(OiPr)₄: Less common in MPV reactions but critical in polymerization and nanoparticle synthesis. In biorenewable chemical production, Ti-based catalysts grafted on silica show high selectivity for p-xylene from 2,5-dimethylfuran .

Thermal and Hydrolytic Stability

- DMAI: Decomposes rapidly upon exposure to moisture, releasing isopropanol and methane. Thermal decomposition occurs above 80°C .

- Al(OiPr)₃: Stable up to 150°C in inert atmospheres. Hydrolysis produces aluminum hydroxides and isopropanol .

- Ti(OiPr)₄: Hydrolyzes to TiO₂ nanoparticles under controlled conditions, a property exploited in materials science .

Research Findings and Emerging Trends

- Al(OiPr)₃ in Heterogeneous Systems : Immobilized variants show promise for sustainable catalysis, with SiO₂-supported catalysts achieving 5 recycles without significant activity loss .

- Ti(OiPr)₄ in Green Chemistry : Used to synthesize Nb-grafted silica catalysts for biorenewable p-xylene production, achieving 95% selectivity at 300°C .

Biological Activity

Dimethylaluminium isopropoxide (DMAI), a compound with the molecular formula and CAS number 6063-89-4, has garnered attention in various fields due to its potential applications in materials science and biological systems. This article explores the biological activity of DMAI, emphasizing its properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

Safety Information:

DMAI is classified as dangerous due to its flammability and reactivity with moisture. It requires careful handling to mitigate risks associated with exposure .

1. Potential as a Precursor in Thin Film Deposition

DMAI is primarily recognized for its role as a precursor in atomic layer deposition (ALD) processes, particularly for aluminum oxide (Al₂O₃) thin films. The compound exhibits lower pyrophoricity compared to other aluminum precursors, making it a safer alternative for use in various applications, including electronics and optics .

Table 1: Comparison of Aluminum Precursors

| Property | Trimethylaluminum (TMA) | This compound (DMAI) |

|---|---|---|

| Pyrophoricity | High | Low |

| Growth Per Cycle (GPC) | Higher | Moderate |

| Reactivity | High | Moderate |

2. Biocompatibility and Toxicity Studies

Research has indicated that DMAI may exhibit biocompatibility, which is crucial for its application in biomedical fields. A study demonstrated that aluminum alkoxides like DMAI could be used in drug delivery systems due to their favorable interactions with biological membranes . However, detailed toxicity assessments are necessary to fully understand its safety profile.

Case Study: Biocompatibility Assessment

In a study evaluating the cytotoxic effects of various aluminum compounds, DMAI was found to have lower cytotoxicity compared to TMA when tested on human cell lines. This suggests that DMAI could be a more suitable candidate for applications involving direct contact with biological tissues .

The biological activity of DMAI can be attributed to several mechanisms:

- Cell Membrane Interaction: DMAI's structure allows it to interact favorably with lipid bilayers, potentially facilitating drug delivery.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that aluminum compounds can induce oxidative stress; however, the specific impact of DMAI on ROS levels remains under investigation .

Research Findings

Recent studies have explored the use of DMAI in various applications:

- Atomic Layer Deposition (ALD): Research indicates that DMAI can effectively deposit aluminum oxide layers without significant infiltration into the substrate material, thus enhancing film quality .

- Material Science: The compound's unique properties make it suitable for developing advanced materials in electronics and photonics .

Q & A

Q. What are the standard laboratory methods for synthesizing dimethylaluminium isopropoxide, and how can its purity be verified?

this compound is typically synthesized via alkoxylation reactions between dimethylaluminum chloride and isopropanol under inert atmospheres (e.g., argon or nitrogen). Critical parameters include temperature control (0–5°C to prevent exothermic side reactions) and stoichiometric ratios. Purity verification involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic peaks for Al–O–iPr groups) and elemental analysis to validate aluminum content. Gas chromatography-mass spectrometry (GC-MS) may also detect volatile impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its pyrophoric nature and reactivity with moisture/oxygen, strict safety measures are required:

- Use glove boxes or Schlenk lines for air-sensitive manipulations.

- Employ flame-resistant lab coats, face shields, and nitrile gloves.

- Store under inert gas (argon) in sealed containers away from oxidizers, halogens, or ignition sources. Emergency protocols include using dry sand or Class D fire extinguishers for spills/combustion and avoiding water-based extinguishers .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for studying thermal stability. Decomposition products (e.g., aluminum oxides, propylene) can be identified via evolved gas analysis (EGA) coupled with Fourier-transform infrared spectroscopy (FTIR). For mechanistic insights, in situ X-ray diffraction (XRD) under controlled atmospheres reveals phase transitions .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic activity of this compound in Ziegler-Natta polymerization?

Catalytic efficiency depends on ligand coordination geometry and solvent polarity. For example, toluene enhances Lewis acidity compared to THF due to weaker solvent coordination. Kinetic studies using stopped-flow NMR or UV-vis spectroscopy can monitor initiation rates, while gel permeation chromatography (GPC) analyzes polymer molecular weight distributions. Contradictions in reported activity (e.g., solvent effects vs. temperature) require multivariate experimental designs to isolate variables .

Q. What strategies resolve contradictions in reported crystallographic data for this compound adducts?

Discrepancies in crystal structures (e.g., bond lengths or coordination numbers) may arise from solvent inclusion or disorder. High-resolution single-crystal XRD with low-temperature data collection (100 K) reduces thermal motion artifacts. Complementary techniques like solid-state NMR or electron paramagnetic resonance (EPR) validate local electronic environments. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) enable cross-validation .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel catalytic systems?

Density functional theory (DFT) calculates transition states and activation barriers for ligand-exchange reactions, while molecular dynamics (MD) simulates solvent interactions. Benchmarking against experimental kinetic data (e.g., Arrhenius plots) validates model accuracy. For example, B3LYP/6-31G* level DFT predicts Al–O bond dissociation energies, aiding in catalyst design for asymmetric synthesis .

Methodological Considerations

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal contaminants (e.g., Fe, Cl), while Karl Fischer titration measures residual moisture. For organic impurities, high-performance liquid chromatography (HPLC) with refractive index detection identifies non-volatile residues. Cross-lab reproducibility requires adherence to ISO/IEC 17025 standards for calibration .

Q. How should researchers design experiments to study the compound’s air/moisture sensitivity without specialized equipment?

Simplified setups include syringe-septum techniques for reagent transfer and anhydrous solvent distillation (e.g., sodium/benzophenone for THF). Moisture ingress can be monitored via inline FTIR probes detecting O–H stretches. For educational labs, microfluidic reactors with controlled gas inlets mitigate safety risks .

Data Presentation & Reproducibility

Q. What metadata is critical for reporting this compound experiments to ensure reproducibility?

- Precise reaction conditions (temperature, pressure, solvent purity).

- Batch-specific elemental analysis and NMR spectra.

- Crystallographic data (CCDC deposition numbers).

- Safety near-misses or procedural adjustments. Journals like Medicinal Chemistry Research mandate SI (Supporting Information) files for raw datasets .

Q. How can researchers address conflicting toxicity or environmental impact data in publications?

Transparently report test organisms, exposure durations, and endpoints (e.g., LC50 vs. EC50). Comparative studies using standardized protocols (e.g., OECD Guidelines for Chemical Testing) resolve discrepancies. For eco-toxicity, include biodegradation rates (OECD 301) and bioaccumulation factors (BCF) from model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.